molecular formula C9H4Cl2F4O B6311022 2,6-Dichloro-3-fluoro-4-trifluoromethyl-(vinyloxy)benzene CAS No. 2088943-09-1

2,6-Dichloro-3-fluoro-4-trifluoromethyl-(vinyloxy)benzene

Cat. No. B6311022
CAS RN: 2088943-09-1
M. Wt: 275.02 g/mol
InChI Key: SGYPCTMKCNCHNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dichloro-3-fluoro-4-trifluoromethyl-(vinyloxy)benzene, also known as DFTFMB, is a chemical compound that is used in a variety of applications, ranging from scientific research to lab experiments. It is a highly reactive compound that is used in a range of reactions, including nucleophilic substitution, free radical addition, and electrophilic substitution. DFTFMB is an important reagent in organic synthesis and has a range of potential applications.

Mechanism of Action

2,6-Dichloro-3-fluoro-4-trifluoromethyl-(vinyloxy)benzene is a highly reactive compound, and its reactivity is largely driven by its electron-withdrawing trifluoromethyl group. This group increases the electron density of the carbon atom to which it is attached, making it more susceptible to nucleophilic attack. This reactivity is also enhanced by the electron-donating vinyloxy group, which further increases the electron density of the carbon atom.
Biochemical and Physiological Effects
2,6-Dichloro-3-fluoro-4-trifluoromethyl-(vinyloxy)benzene has not been extensively studied for its biochemical and physiological effects. However, it is known that it is highly reactive, and thus it is likely to have adverse effects on living organisms if exposed to high concentrations.

Advantages and Limitations for Lab Experiments

2,6-Dichloro-3-fluoro-4-trifluoromethyl-(vinyloxy)benzene has a number of advantages for use in laboratory experiments. It is a highly reactive compound, which makes it ideal for a range of chemical reactions. In addition, its trifluoromethyl group increases its solubility in a range of solvents, making it easier to work with. However, it is important to note that 2,6-Dichloro-3-fluoro-4-trifluoromethyl-(vinyloxy)benzene is a highly toxic compound, and thus it must be handled with care in the laboratory.

Future Directions

Given its range of applications, there are a number of potential future directions for research involving 2,6-Dichloro-3-fluoro-4-trifluoromethyl-(vinyloxy)benzene. These include further research into its reactivity, particularly with regard to its electron-withdrawing and electron-donating groups, as well as its potential applications in drug development. In addition, further research into its biochemical and physiological effects could be conducted, as well as its potential toxicity. Finally, it could be used as a starting material in the synthesis of a range of novel compounds, which could then be studied for their potential applications.

Synthesis Methods

2,6-Dichloro-3-fluoro-4-trifluoromethyl-(vinyloxy)benzene can be synthesized by a variety of methods, including the reaction of 2,6-dichloro-3-fluorobenzaldehyde with trifluoromethanesulfonic acid and 4-vinyloxybenzene. The reaction is carried out in a polar solvent such as dimethylformamide, and the product is isolated by column chromatography.

Scientific Research Applications

2,6-Dichloro-3-fluoro-4-trifluoromethyl-(vinyloxy)benzene has been used in a variety of scientific research applications, including the synthesis of new compounds, the study of chemical reactivity, and the development of new catalysts. In particular, it has been used in the synthesis of new heterocyclic compounds, such as 2,6-dichloro-3-fluoro-4-trifluoromethyl-1,4-dihydropyridine, which has potential applications in drug development.

properties

IUPAC Name

1,3-dichloro-2-ethenoxy-4-fluoro-5-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl2F4O/c1-2-16-8-5(10)3-4(9(13,14)15)7(12)6(8)11/h2-3H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGYPCTMKCNCHNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=COC1=C(C=C(C(=C1Cl)F)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl2F4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloro-3-fluoro-4-trifluoromethyl-(vinyloxy)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.